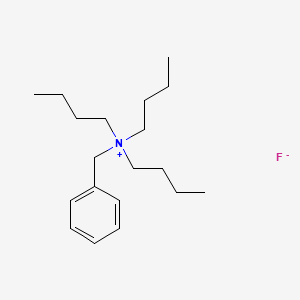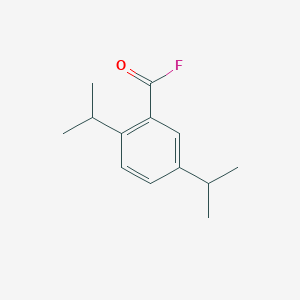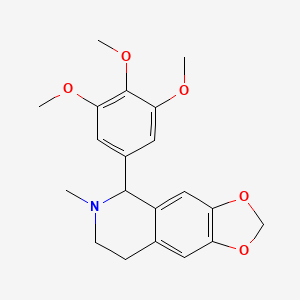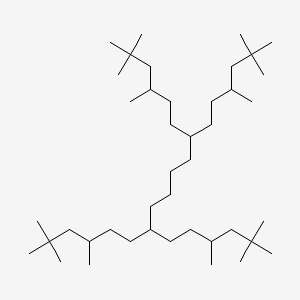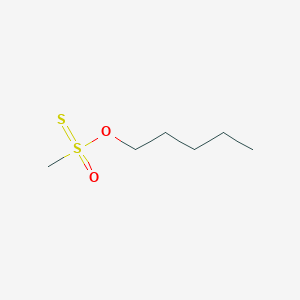
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane typically involves a multi-step process. One common method includes the reaction of dimethyl sulfoxide with ammonium carbamate in the presence of a catalyst such as PhI(OAc)2. The reaction is carried out in methanol at room temperature, followed by purification through column chromatography using a dichloromethane/methanol eluent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl sulfoximine: A related compound with similar structural features but different reactivity and applications.
Methyl-oxo-phenyl-lambda6-sulfanylidene: Another compound with comparable chemical properties but distinct uses in research and industry.
Uniqueness
Methyl-oxo-pentoxy-sulfanylidene-lambda6-sulfane stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its potential for use in various scientific fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C6H14O2S2 |
|---|---|
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
methyl-oxo-pentoxy-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C6H14O2S2/c1-3-4-5-6-8-10(2,7)9/h3-6H2,1-2H3 |
Clave InChI |
SFJLILDDWCRQRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



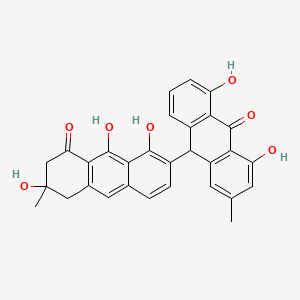
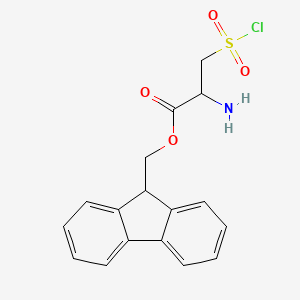
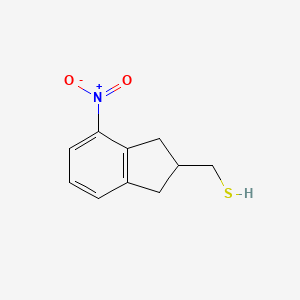
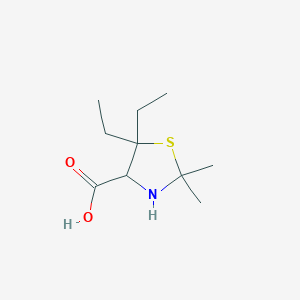
![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
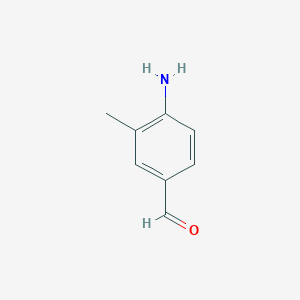
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
